N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-methyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(19,8-16-13(18)12(17)15-2)11-7-9-5-3-4-6-10(9)20-11/h3-7,19H,8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQIJUSYQHPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC)(C1=CC2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a Pd-catalyzed cyclization reaction of alkynes.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a regioselective coupling reaction.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The benzothiophene core is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl and oxalamide moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on malonate esters with benzo[b]thiophen-2-yl and benzothiazole substituents. While these compounds share the benzo[b]thiophene core, they differ in functional groups and stereochemistry, offering insights into how structural variations influence physicochemical properties.
Structural Differences
- Core Structure :
- Substituents :
- The target compound has a hydroxypropyl group and N-methylamide, while malonate derivatives feature ester groups (e.g., diethyl, dipropyl) and halogen/methoxy-substituted benzothiazoles.
Physicochemical Properties
Table 1: Key Properties of Malonate Derivatives vs. Hypothetical Oxalamide
Key Observations:
- Melting Points: Malonate esters exhibit a wide range (74–127°C), influenced by ester bulkiness and substituents.
- Stereochemical Purity : Malonates achieve up to >99% enantiomeric purity via HPLC , suggesting that similar chiral resolution methods could apply to the oxalamide’s hydroxypropyl group.
Biological Activity
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is a complex organic compound notable for its unique structural features, including a benzo[b]thiophene moiety and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its interaction with serotonin receptors, particularly the 5-HT1A subtype, which is crucial for mood regulation and anxiety disorders.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 386.5 g/mol. The structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | This compound |
Target Interaction : The primary target of this compound is the 5-HT1A serotonin receptor . The binding affinity to this receptor influences neurotransmitter release and modulates cellular signaling pathways associated with mood disorders.
Biochemical Pathways : Activation of the 5-HT1A receptor is linked to various physiological processes, including mood regulation, anxiety response, and neuroprotection. The interaction may lead to alterations in cellular processes that govern mood and behavior.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its affinity for serotonin receptors:
- Antidepressant Effects : In preclinical studies, compounds targeting the 5-HT1A receptor have demonstrated potential antidepressant effects. The modulation of serotonin levels can alleviate symptoms associated with depression and anxiety.
- Neuroprotective Properties : The compound may also exhibit neuroprotective effects by influencing neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Serotonin Receptor Modulation : A study evaluated the impact of various benzo[b]thiophene derivatives on serotonin receptor activity. Results indicated that modifications in the chemical structure significantly affect receptor binding affinity and subsequent biological responses .
- Neuroprotective Effects in Animal Models : Research involving animal models of anxiety and depression showed that compounds with similar structures could reduce anxiety-like behaviors and improve cognitive function .
- Pharmacokinetic Studies : Pharmacokinetic evaluations highlighted the importance of structural features in determining the bioavailability and efficacy of related compounds, reinforcing the potential therapeutic applications of this compound .
Q & A
Basic: What spectroscopic and analytical techniques are recommended to confirm the structural integrity of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide after synthesis?
To verify purity and structure, researchers should employ 1H/13C NMR for proton and carbon environment analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. For example, in structurally similar oxalamides, NMR chemical shifts (e.g., δ 1.5–3.5 ppm for methyl/propyl groups) and HRMS data (e.g., [M+H]+ or [M+Na]+ adducts) are critical for validation . Crystallographic analysis using SHELXL (via single-crystal X-ray diffraction) can resolve bond lengths, angles, and stereochemistry, as demonstrated in benzo[b]thiophene-containing tetrazole analogs .
Advanced: How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound?
Discrepancies often arise from solvent effects, crystal packing forces, or dynamic conformations not captured in static models. Refinement using SHELX suites (e.g., SHELXL) allows iterative adjustment of thermal parameters and hydrogen bonding networks. For example, in related benzothiophene-tetrazole structures, discrepancies in dihedral angles (e.g., 60.94° vs. computed 70°) were resolved by incorporating methanol solvate interactions in the refinement . Cross-validation with DFT calculations (accounting for solvent dielectric constants) can further align experimental and theoretical data .
Basic: What synthetic routes are optimal for introducing the 2-hydroxypropyl moiety in this compound?
A two-step approach is recommended:
Nucleophilic substitution : React benzo[b]thiophen-2-ylmagnesium bromide with epichlorohydrin to form 2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl chloride.
Amidation : Condense the intermediate with methyloxalamide using coupling agents like DCC/DMAP in anhydrous THF. Similar methods achieved >75% yield in oxalamide derivatives, with purity confirmed by TLC and recrystallization .
Advanced: How do dihedral angles between the benzo[b]thiophene ring and oxalamide group influence conformational stability and biological interactions?
In crystallized analogs, dihedral angles (e.g., 88.81°–88.92° between benzothiophene and tetrazole rings) correlate with steric hindrance and hydrogen-bonding capacity. A smaller angle (e.g., 60.94°) increases planarity, enhancing π-π stacking with biological targets like enzyme active sites. Computational docking studies (e.g., AutoDock Vina) should be paired with crystallographic data to predict binding affinities .
Basic: How can researchers optimize reaction conditions to minimize byproducts during oxalamide bond formation?
Key parameters:
- Temperature : Maintain 0–5°C during coupling to suppress racemization.
- Solvent : Use anhydrous DMF or THF to avoid hydrolysis.
- Catalyst : Add 1 eq. HOBt to enhance coupling efficiency.
In thiadiazole syntheses, similar conditions reduced byproducts to <5% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Advanced: What strategies address contradictions in biological activity data between in vitro assays and in vivo models for this compound?
Contradictions may stem from pharmacokinetic factors (e.g., metabolic instability) or assay conditions (e.g., serum protein binding). Solutions:
- Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma.
- Structure modification : Introduce electron-withdrawing groups (e.g., -CF3) to enhance stability, as seen in 5-HT2C receptor ligands .
- Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies .
Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Use accelerated stability protocols:
- pH variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
- Thermal stress : Store at 40°C/75% RH for 4 weeks.
Monitor degradation via HPLC-UV (e.g., C18 column, 254 nm). In related oxadiazoles, <10% degradation was observed at pH 7.4 .
Advanced: How can hydrogen-bonding patterns from crystallography guide the design of analogs with improved solubility?
In crystal structures, intermolecular N–H···O/N hydrogen bonds (e.g., between tetrazole and methanol) stabilize lattices but reduce solubility. To enhance solubility:
- Modify substituents : Replace hydrophobic groups (e.g., methyl) with polar moieties (e.g., -OH, -OMe).
- Disrupt symmetry : Introduce bulky substituents (e.g., isopropyl) to prevent tight packing, as seen in 1,3,4-thiadiazole derivatives .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding : Radioligand displacement assays (e.g., 5-HT2C receptors for neuroactive compounds) .
Advanced: How can researchers leverage QSAR models to predict the pharmacokinetic properties of this compound?
Develop a Quantitative Structure-Activity Relationship (QSAR) model using descriptors like logP, topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts. For example, oxalamides with TPSA >90 Ų showed reduced blood-brain barrier penetration . Validate predictions with in silico tools (e.g., SwissADME) and compare to experimental ADME data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
